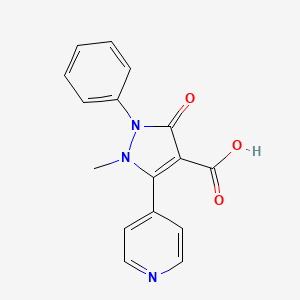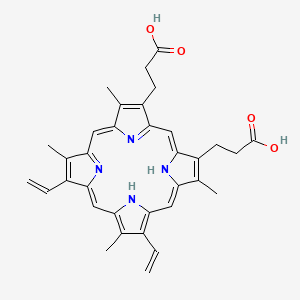
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE
Vue d'ensemble
Description
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is a compound that features a piperidine ring and a thiazole ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and controlled temperature and pressure conditions to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Applications De Recherche Scientifique
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine and thiazole derivatives, such as:
- Piperidine
- Thiazole
- Piperine
- Piperidine-based drugs like fentanyl analogues .
Uniqueness
ETHYL 2-(PIPERIDIN-4-YL)-1,3-THIAZOLE-4-CARBOXYLATE HYDROCHLORIDE is unique due to its specific combination of piperidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H17ClN2O2S |
|---|---|
Poids moléculaire |
276.78 g/mol |
Nom IUPAC |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
Clé InChI |
NCTXWHKWULACPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylthio)-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B8529687.png)

![6-Formyl-[1,5]naphthyridine-3-carbonitrile](/img/structure/B8529691.png)


![1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8529717.png)




![3-Pyridinecarbonitrile,2-[4-(1h-pyrrolo[2,3-b]pyridin-2-ylmethyl)-1-piperazinyl]-](/img/structure/B8529743.png)

